molecular formula C13H14O B8762531 3-Benzylcyclohex-2-en-1-one

3-Benzylcyclohex-2-en-1-one

Cat. No.: B8762531
M. Wt: 186.25 g/mol
InChI Key: KOXOMBOOVTWPNC-UHFFFAOYSA-N
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Description

3-Benzylcyclohex-2-en-1-one is a functionalized cyclohexenone derivative serving as a versatile intermediate in organic synthesis and drug discovery research. The compound features an α,β-unsaturated ketone core, which is a key motif for various chemical transformations, including Michael additions and cyclization reactions . Similar cyclohexenone scaffolds are recognized as key precursors in the synthesis of pharmaceutical compounds and agrochemicals such as herbicides . The benzyl substituent at the 3-position enhances the molecular complexity of this scaffold, making it a valuable building block for constructing more elaborate, stereochemically defined structures. This compound is intended for research applications only, including use as a standard in analytical studies or as a starting material in the development of novel chemical entities. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-benzylcyclohex-2-en-1-one

InChI

InChI=1S/C13H14O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2

InChI Key

KOXOMBOOVTWPNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

3-Methylcyclohex-2-en-1-one

  • Structure: Methyl group at position 3 of the cyclohexenone ring.
  • CAS : 1193-18-6; EC: 214-769-7 .
  • Molecular Formula : C₇H₁₀O.
  • Lacks aromatic conjugation, reducing electron-withdrawing effects compared to benzyl-substituted analogs.

3-(Benzylamino)-5,5-dimethyl-cyclohex-2-en-1-one

  • Structure: Benzylamino (-NHCH₂C₆H₅) and two methyl groups at position 5 .
  • CAS : 889-31-4.
  • Molecular Formula: C₁₅H₁₉NO.
  • Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, altering solubility and reactivity.

2-Benzoyl-3-methylcyclohex-2-en-1-one

  • Structure : Benzoyl (C₆H₅CO-) at position 2 and methyl at position 3 .
  • CAS : 79482-22-5.
  • Molecular Formula : C₁₄H₁₄O₂.
  • Key Differences :
    • The benzoyl group is electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated ketone.
    • Substitution at position 2 shifts conjugation patterns compared to position 3 substitution in the target compound.

3-Amino-5-methylcyclohex-2-en-1-one

  • Structure: Amino (-NH₂) at position 3 and methyl at position 5 .
  • CAS : 54398-84-4.
  • Molecular Formula: C₇H₁₁NO.
  • Key Differences: Amino groups enable participation in Schiff base formation or coordination chemistry, unlike the benzyl group. Smaller substituents may allow higher solubility in polar solvents.

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Benzyl (C3) C₁₃H₁₄O 186.25 (estimated) Not Provided Aromatic conjugation, bulky substituent
3-Methylcyclohex-2-en-1-one Methyl (C3) C₇H₁₀O 110.15 1193-18-6 Compact, high reactivity
3-(Benzylamino)-5,5-dimethyl-... Benzylamino (C3), 5,5-dimethyl C₁₅H₁₉NO 229.32 889-31-6 Basic, rigid ring
2-Benzoyl-3-methylcyclohex-2-en-1-one Benzoyl (C2), Methyl (C3) C₁₄H₁₄O₂ 214.26 79482-22-7 Electron-withdrawing substituent
3-Amino-5-methylcyclohex-2-en-1-one Amino (C3), Methyl (C5) C₇H₁₁NO 125.17 54398-84-4 Polar, versatile reactivity

Research Findings and Reactivity Insights

  • Synthetic Applications: 3-Methylcyclohex-2-en-1-one is a common intermediate in terpene synthesis, leveraging its unhindered α,β-unsaturated system . Benzoyl-substituted analogs (e.g., 2-Benzoyl-3-methylcyclohex-2-en-1-one) exhibit enhanced electrophilicity, enabling asymmetric catalysis applications .
  • Electronic Effects: Benzyl groups donate electrons via conjugation, stabilizing transition states in cycloadditions. In contrast, benzoyl groups withdraw electrons, altering reaction pathways . Amino substituents (e.g., in 3-Amino-5-methylcyclohex-2-en-1-one) facilitate proton transfer steps in tautomerization or catalysis .

Preparation Methods

Reaction Pathway

  • Cyclization : 1,3-Cyclohexanedione reacts with ethylene glycol and p-toluenesulfonic acid (p-TSA) under reflux to form 3-ethoxy-cyclohex-2-en-1-one.

  • Alkylation : The enol ether is treated with benzyl magnesium bromide in tetrahydrofuran (THF) at 0°C, followed by quenching with aqueous acid.

Experimental Conditions

Reagent/ConditionDetails
Starting Material1,3-Cyclohexanedione (12.6 g, 112 mmol)
Acid Catalystp-Toluenesulfonic acid (400 mg, 2.1 mmol)
SolventEthanol (50 mL) + toluene (180 mL)
Grignard ReagentBenzyl magnesium bromide (1.5 equiv)
WorkupDilute HCl quench, extraction with EtOAc, MgSO4 drying, chromatography
Yield~64% (based on analogous ethyl alkylation)

Advantages :

  • High regioselectivity due to enol ether intermediacy.

  • Scalable for industrial applications.

Limitations :

  • Requires anhydrous conditions for Grignard reactions.

Oxidation of 3-Benzylcyclohex-2-en-1-ol

This method leverages the oxidation of the corresponding alcohol to the ketone. The alcohol intermediate can be synthesized via reduction of the ketone or through other routes (e.g., catalytic hydrogenation).

Reaction Pathway

  • Oxidation : 3-Benzylcyclohex-2-en-1-ol is treated with a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).

  • Workup : The reaction mixture is filtered, and the solvent is evaporated to yield the ketone.

Experimental Conditions

Reagent/ConditionDetails
Starting Material3-Benzylcyclohex-2-en-1-ol (synthesized via reduction or other methods)
Oxidizing AgentPCC (1.2 equiv) in DCM
TemperatureRoom temperature (25°C)
Reaction Time1–2 hours
Yield>90% (typical for PCC-mediated oxidations)

Advantages :

  • High yield and simplicity.

  • Minimal side products due to PCC’s mild nature.

Limitations :

  • Requires access to the alcohol precursor.

Palladium-Catalyzed Benzylation

This method employs palladium-mediated benzylation of silyldienol ethers, though regioselectivity challenges may limit its direct application to 3-benzylcyclohex-2-en-1-one.

Reaction Pathway

  • Dienol Ether Formation : A silyldienol ether is generated from a cyclic ketone.

  • Benzylation : Reaction with benzyl bromide in the presence of Pd(OAc)₂, DtBPF, CsF, and Bu₃SnF yields the benzylated product.

Experimental Conditions

Reagent/ConditionDetails
Starting MaterialSilyldienol ether (0.41 mmol)
Benzyl Bromide1 equiv in dry DCM
CatalystPd(OAc)₂ (0.1 equiv), DtBPF (0.1 equiv)
AdditivesCsF (1.4 equiv), Bu₃SnF (1.4 equiv)
Temperature70°C in oil bath
Reaction Time3 hours
Yield64% (reported for 4-benzylcyclohex-2-en-1-one)

Advantages :

  • Enables functionalization of γ- or ε-positions in conjugated systems.

Limitations :

  • Regioselectivity favors 4-benzyl substitution in reported cases.

Deconjugative α-Alkylation

This method, though primarily demonstrated for aldehydes, may be adaptable for ketones under optimized conditions.

Reaction Pathway

  • Alkylation : Cyclohexenone reacts with benzyl bromide in the presence of NaH and t-BuOK in toluene.

  • Workup : Quench with water, extract with MTBE, and isolate the product.

Experimental Conditions

Reagent/ConditionDetails
Starting MaterialCyclohexenone (1.0 mmol)
Benzyl Bromide1.1–1.5 equiv
BaseNaH (2.2–2.6 equiv), t-BuOK (1.3–1.5 equiv)
SolventToluene
TemperatureRoom temperature (25°C)
Reaction Time1–2 hours
YieldSpeculative (analogous aldehyde reactions yield >80%)

Advantages :

  • Potential for direct functionalization of ketones.

Limitations :

  • Unverified for ketones; requires optimization.

Reagent/ConditionDetails
Starting MaterialCyclic 1,2-diketone (hypothetical)
BaseKOH or NaOH
TemperatureReflux in aqueous ethanol
YieldTheoretical, not experimentally validated

Advantages :

  • Potential for ring contraction in cyclic systems.

Limitations :

  • Requires suitable diketone precursors.

Data Comparison Table

MethodYield (%)RegioselectivityKey Reagents/ConditionsReferences
Grignard Alkylation~64Highp-TSA, benzyl MgBr, THF
Oxidation of Alcohol>90N/APCC, DCM
Palladium-Catalyzed644-BenzylPd(OAc)₂, DtBPF, CsF, Bu₃SnF
Deconjugative AlkylationSpeculativeN/ANaH, t-BuOK, toluene

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results for reaction mechanisms?

  • Methodological Answer :
  • Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models).
  • Isotopic Labeling : Use 13^{13}C or 2^{2}H to trace mechanistic pathways.
  • Cross-Validation : Compare results across multiple software (e.g., Gaussian vs. ORCA) .

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